N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide
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Overview
Description
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide is a complex organic compound featuring a unique combination of functional groups. This compound includes a 1,2,4-oxadiazole ring, a thiophene ring, and a cinnamamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclodehydration of amidoximes with carboxylic acids or their derivatives under basic conditions, often using sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature.
Synthesis of the thiophene derivative: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of the oxadiazole and thiophene rings: This step typically involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to link the oxadiazole and thiophene moieties.
Formation of the cinnamamide moiety: The final step involves the amidation of the thiophene-oxadiazole intermediate with cinnamic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nitric acid, halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the oxadiazole ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its multiple functional groups.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The exact mechanism of action of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide would depend on its specific application. Generally, the compound might interact with biological targets through:
Binding to enzymes or receptors: The oxadiazole and thiophene rings can interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity.
Disruption of cellular processes: The compound could interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Compounds like ataluren and azilsartan, which also contain the 1,2,4-oxadiazole ring and are used in medicinal chemistry.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide, which are used in various chemical and pharmaceutical applications.
Cinnamamide derivatives: Compounds like N-phenylcinnamamide, known for their biological activities.
Uniqueness
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide is unique due to its combination of three distinct functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
(E)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-15(9-6-12-4-2-1-3-5-12)19-18-14(10-11-24-18)17-20-16(21-23-17)13-7-8-13/h1-6,9-11,13H,7-8H2,(H,19,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKHOFJWYFLOIO-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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